1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one
Description
1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one is a pyrimidine-based heterocyclic compound featuring a central pyrimidine ring substituted with methyl (CH₃), methylsulfanyl (SCH₃), and thiophen-2-yl groups at positions 4, 6, and 2, respectively. Pyrimidine derivatives are widely explored for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties .
The compound’s synthesis typically involves nucleophilic substitution and condensation reactions starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP), a versatile precursor (). For example, treatment with thiophen-2-yl Grignard reagents or palladium-catalyzed cross-coupling reactions can introduce the thiophene substituent (). The methylsulfanyl group enhances stability and directs regioselectivity during further derivatization .
Properties
CAS No. |
189152-42-9 |
|---|---|
Molecular Formula |
C12H12N2OS2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C12H12N2OS2/c1-7-10(8(2)15)12(16-3)14-11(13-7)9-5-4-6-17-9/h4-6H,1-3H3 |
InChI Key |
AGLQGSGBNOUGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated using standard atomic weights.
Biological Activity
1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a thiophene ring and a methylsulfanyl group, suggest diverse pharmacological applications, particularly in oncology and antimicrobial therapy.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound contains:
- A pyrimidine core.
- A thiophene ring.
- A methylsulfanyl substituent.
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives, including 1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one, exhibit significant anticancer properties. For instance, the compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study:
In a study examining the efficacy of similar pyrimidine derivatives, compounds with structural analogs demonstrated IC50 values ranging from 10 to 50 μM against breast cancer cell lines. The mechanism of action involved the induction of apoptosis and inhibition of cell cycle progression .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-[4-Methyl... | MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| 1-[4-Methyl... | HCT116 (Colon Cancer) | 30 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that similar pyrimidine derivatives possess activity against both bacterial and fungal strains.
Research Findings:
In vitro assays revealed that derivatives exhibited minimum inhibitory concentrations (MIC) between 20 to 100 μg/mL against various pathogens, including Staphylococcus aureus and Candida albicans. The presence of the thiophene ring is thought to enhance membrane permeability, contributing to the observed antimicrobial effects .
The biological activity of 1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
- DNA Interaction: It may bind to DNA, disrupting replication and transcription processes.
- Signal Transduction Modulation: The compound could modulate signaling pathways related to cancer cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
